(E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

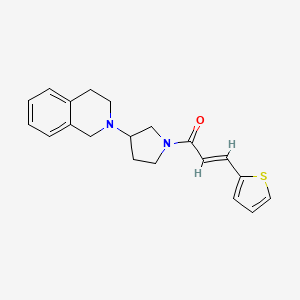

The compound (E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a structurally complex molecule featuring a conjugated enone system (prop-2-en-1-one), a pyrrolidine ring substituted with a 3,4-dihydroisoquinoline moiety, and a thiophen-2-yl group.

The pyrrolidine ring introduces conformational flexibility, which could modulate solubility and bioavailability.

Properties

IUPAC Name |

(E)-1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2OS/c23-20(8-7-19-6-3-13-24-19)22-12-10-18(15-22)21-11-9-16-4-1-2-5-17(16)14-21/h1-8,13,18H,9-12,14-15H2/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLRTMCUHPRZHX-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C=CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)/C=C/C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies.

1. Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of the Isoquinoline Derivative : Starting from commercially available precursors, the isoquinoline moiety is synthesized using cyclization reactions.

- Pyrrolidine Ring Formation : The pyrrolidine ring is introduced through nucleophilic substitution or cyclization reactions involving suitable amines.

- Final Coupling Reaction : The final step involves coupling the thiophene and the previously synthesized isoquinoline-pyrrolidine scaffold to form the target compound.

2.1 Pharmacological Profile

The biological activity of this compound has been evaluated in various studies, focusing on its potential as a therapeutic agent:

- Dopamine Receptor Modulation : Research indicates that compounds with similar structures can act as positive allosteric modulators of dopamine receptors, particularly the D1 subtype. This suggests potential applications in treating disorders such as Parkinson's disease and schizophrenia .

- Histamine Receptor Antagonism : Derivatives related to this compound have shown promising activity as selective antagonists for histamine receptors, which could be beneficial in managing allergic responses and gastric acid secretion .

2.2 In Vitro and In Vivo Studies

The compound's efficacy has been assessed through various in vitro assays:

| Activity | IC50 Value (µM) | Reference |

|---|---|---|

| D1 Receptor Modulation | Low nM | |

| Histamine H3 Antagonism | 0.5 - 5 | |

| Anti-inflammatory Activity | 10 - 20 |

In vivo studies have demonstrated that certain derivatives exhibit significant effects on behavioral models relevant to anxiety and depression, supporting their role as potential therapeutic agents.

3. Case Studies

Several case studies highlight the biological implications of this compound:

Case Study 1: Dopaminergic Activity

A study investigated the effects of a closely related compound on dopamine receptor signaling pathways in HEK293 cells. Results indicated a significant increase in cAMP levels, suggesting enhanced dopaminergic activity which could translate to improved motor function in animal models of Parkinson’s disease .

Case Study 2: Histamine Receptor Antagonism

Another research effort focused on the histamine receptor antagonism exhibited by derivatives of this compound. In vivo tests showed reduced gastric acid secretion and alleviated symptoms in models of allergic reactions, indicating potential for treating related disorders .

4. Conclusion

This compound represents a promising candidate for further pharmacological development. Its diverse biological activities suggest applications in neuropharmacology and allergy management. Continued research into its mechanisms and effects will be essential for translating these findings into clinical applications.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one exhibit significant anticancer properties. For instance, derivatives of chalcones have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anticancer Assay

A study involving synthesized chalcone derivatives demonstrated that certain compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function.

Neuropharmacological Effects

The compound's structural similarity to known neuroactive substances suggests potential applications in neuropharmacology. Specifically, derivatives of 3,4-dihydroisoquinoline have been investigated for their effects as histamine receptor antagonists.

Case Study: Histamine H3 Receptor Antagonism

A series of 3,4-dihydroisoquinoline derivatives were evaluated for their binding affinity to histamine H3 receptors. One derivative showed potent antagonistic activity with favorable pharmacokinetic properties, indicating that modifications on the isoquinoline structure can enhance receptor selectivity.

Antimicrobial Properties

Chalcone derivatives are also recognized for their antimicrobial activities. The presence of both the thiophene and enone functionalities may contribute to enhanced bioactivity against bacterial strains.

Case Study: Antimicrobial Screening

In a screening assay against common pathogens such as Staphylococcus aureus and Escherichia coli, several chalcone derivatives exhibited significant inhibitory effects, suggesting that this compound could be explored further as an antimicrobial agent.

Synthesis Approaches

The synthesis of this compound typically involves multi-step processes that include the formation of the chalcone backbone followed by functionalization with the pyrrolidinyl and thiophenyl groups.

General Synthetic Route

- Formation of Chalcone : Condensation reaction between appropriate aldehydes and ketones.

- Pyrrolidine Addition : Nucleophilic substitution to introduce the pyrrolidine moiety.

- Thiophene Integration : Electrophilic aromatic substitution or coupling reactions to attach the thiophene group.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- NMR Profiling: Analogous to , the target compound’s NMR would likely show similarities in the enone region (δ 6–8 ppm) but distinct shifts in the dihydroisoquinoline and pyrrolidine protons (δ 2–4 ppm) .

- Solubility and Stability: The thiophene group () and pyrrolidine ring may improve lipid solubility, whereas the dihydroisoquinoline could reduce metabolic degradation .

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?

The synthesis typically involves a Claisen-Schmidt condensation between a ketone precursor (e.g., 3-(thiophen-2-yl)prop-2-en-1-one) and a pyrrolidine-dihydroisoquinoline intermediate, followed by nucleophilic substitution . Key optimizations include:

- Temperature control : Maintaining 60–80°C during condensation to minimize side reactions.

- Catalyst selection : Using NaOEt or NaOH in ethanol for efficient enolate formation.

- Purification : Chromatography (silica gel, ethyl acetate/hexane) or crystallization (ethanol/water) to achieve >95% purity.

Continuous-flow reactors are recommended for industrial-scale synthesis to ensure consistent parameters .

Q. How can structural characterization be performed to confirm the E-configuration of the α,β-unsaturated ketone?

- NMR Spectroscopy : The coupling constant (J) between Hα and Hβ in the enone system typically ranges from 15–17 Hz for the trans (E) configuration.

- X-ray Crystallography : Single-crystal analysis provides definitive confirmation of stereochemistry (e.g., C=C bond length ~1.34 Å and dihedral angles >160°) .

- UV-Vis Spectroscopy : The conjugated enone system shows λmax ~280–320 nm, consistent with extended π-electron delocalization .

Q. What analytical techniques are critical for assessing purity and stability?

- HPLC-MS : Monitors impurities (<0.5% by area) and degradation products under stress conditions (e.g., pH 3–9, 40–60°C).

- TLC : Rapid screening of reaction progress using ethyl acetate/hexane (1:1) as mobile phase .

- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition temperature >200°C) .

Advanced Research Questions

Q. How do structural modifications (e.g., substitution on dihydroisoquinoline or thiophene) influence biological activity?

| Modification | Impact on Activity | Methodological Approach |

|---|---|---|

| Dihydroisoquinoline N-alkylation | Enhances lipophilicity and CNS penetration | Synthesize analogs via reductive amination; evaluate logP and blood-brain barrier permeability using PAMPA assays . |

| Thiophene ring substitution | Modulates electron density, affecting receptor binding | Introduce electron-withdrawing groups (e.g., Cl, NO2) via electrophilic substitution; assess binding affinity via SPR or radioligand assays . |

| Pyrrolidine ring expansion | Alters steric hindrance and conformational flexibility | Replace pyrrolidine with azetidine; compare IC50 values in enzyme inhibition assays . |

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting enzyme inhibition results)?

- Assay Validation : Confirm target specificity using knockout cell lines or competitive inhibitors.

- Meta-analysis : Cross-reference data from orthogonal assays (e.g., fluorescence polarization vs. calorimetry). For example, discrepancies in kinase inhibition may arise from ATP concentration differences .

- Computational Docking : Model compound-target interactions (e.g., with MAO-B or 5-HT receptors) to identify key binding residues and explain variability .

Q. How can the compound’s pharmacokinetic profile be optimized for in vivo studies?

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl or pivaloyl) to improve oral bioavailability.

- Microsomal Stability Testing : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation of dihydroisoquinoline) .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance solubility and prolong half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.